8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride, also known by its chemical formula , is a bicyclic compound that belongs to the family of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within the bicyclic framework. Its hydrochloride form indicates that it is often used in a salt form for improved solubility and stability in various applications.
8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride is classified as an organic compound with specific relevance in medicinal chemistry due to its potential biological activity. It is particularly noted for its role in inhibiting certain cancer-related pathways, specifically KRas G12D, which is a common mutation in various cancers .
The synthesis of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
Technical details regarding specific reagents and conditions used in these reactions can vary widely based on the desired purity and yield of the final product.
The molecular structure of 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride can be represented as follows:
The compound has a high gastrointestinal absorption rate and exhibits significant molecular refractivity, indicating its potential bioavailability when administered .
The compound participates in various chemical reactions typical for azabicyclo compounds:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are crucial for optimizing yields during synthesis.
The mechanism of action for 8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride primarily revolves around its ability to inhibit KRas G12D signaling pathways in cancer cells. The compound binds to specific sites on the KRas protein, preventing its activation and subsequent downstream signaling that leads to uncontrolled cell proliferation.
In vitro studies have demonstrated that this compound effectively reduces cell viability in KRas G12D mutant cell lines, highlighting its potential as a therapeutic agent in oncology .
8-tert-butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate hydrochloride has several scientific applications:
The ongoing research into this compound underscores its significance in medicinal chemistry and potential therapeutic applications against cancerous diseases.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5